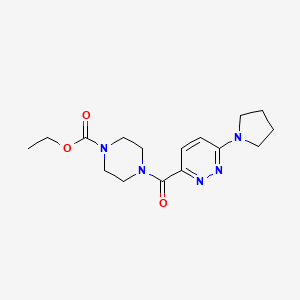

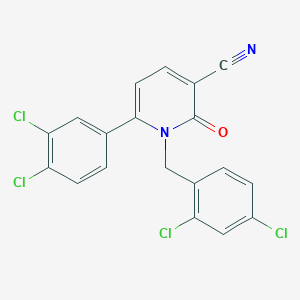

![molecular formula C12H13FN2 B2687244 1-[(2-Fluorophenyl)methyl]-3,5-dimethylpyrazole CAS No. 1227743-91-0](/img/structure/B2687244.png)

1-[(2-Fluorophenyl)methyl]-3,5-dimethylpyrazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-[(2-Fluorophenyl)methyl]-3,5-dimethylpyrazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as FMDP and has been synthesized using different methods. The purpose of

Aplicaciones Científicas De Investigación

Photophysics and Material Science

- A study by Yang et al. (2005) synthesized and characterized heteroleptic Ir(III) metal complexes incorporating N-phenyl-substituted pyrazoles, including 1-(2,4-difluorophenyl)-3,5-dimethylpyrazole, for highly efficient, room-temperature blue phosphorescence. This research provides a basis for future design and synthesis of blue phosphorescent emitters, demonstrating the compound's relevance in developing advanced materials for optoelectronic devices (Cheng‐Han Yang et al., 2005).

Catalysis and Synthetic Chemistry

- Chaudhuri et al. (2005) reported the use of 3,5-Dimethylpyrazolium fluorochromate (VI) as an efficient catalyst for the oxidation of various organic substrates using hydrogen peroxide at room temperature under solvent-free conditions. This study highlights the compound's role in facilitating green chemistry applications by offering an environmentally friendly method for the synthesis of carbonyl compounds from alcohols (M. Chaudhuri et al., 2005).

Fluorination Techniques

- Yuan et al. (2017) developed a transition-metal-free decarboxylative fluorination method for electron-rich heteroaromatics, including pyrazoles, showcasing the versatility of pyrazole derivatives in organic synthesis. This method enables the efficient introduction of fluorine atoms into heteroaromatic compounds, underscoring the compound's significance in the synthesis of fluorinated building blocks for medicinal chemistry (Xi Yuan et al., 2017).

Computational Chemistry and Drug Design

- Thomas et al. (2018) conducted a detailed computational study on two pyrazole derivatives to evaluate their reactivity and pharmaceutical potential. This research exemplifies the role of computational techniques in predicting the properties and potential applications of pyrazole derivatives in drug development (Renjith Thomas et al., 2018).

Antimicrobial and Antitubercular Agents

- Ahsan et al. (2012) synthesized 1,5-dimethyl-2-phenyl-4-([5-(arylamino)-1,3,4-oxadiazol-2-yl]methylamino)-1,2-dihydro-3H-pyrazol-3-one analogues and evaluated their antimycobacterial activity. This study underscores the compound's potential as a scaffold for developing new therapeutics against tuberculosis, with compound 4a showing significant activity against Mycobacterium tuberculosis (M. Ahsan et al., 2012).

Propiedades

IUPAC Name |

1-[(2-fluorophenyl)methyl]-3,5-dimethylpyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13FN2/c1-9-7-10(2)15(14-9)8-11-5-3-4-6-12(11)13/h3-7H,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVYSWCZMGKSPCT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CC2=CC=CC=C2F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13FN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(2-Fluorophenyl)methyl]-3,5-dimethylpyrazole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

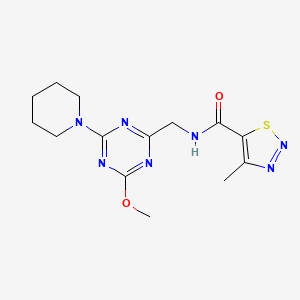

![3,4-difluoro-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2687162.png)

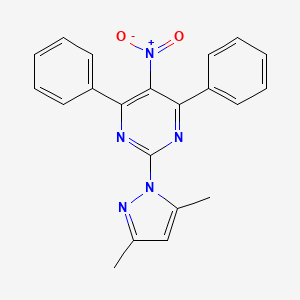

![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-phenyl-2H-tetrazole-5-carboxamide](/img/structure/B2687164.png)

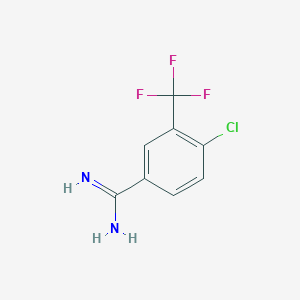

![2-Pyridin-4-ylsulfanyl-1-[2-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]ethanone](/img/structure/B2687166.png)

![N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]cyclohexanecarboxamide](/img/structure/B2687176.png)

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-3-methyl-N-(2-morpholinoethyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2687178.png)

![5-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2,5-dimethylphenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2687181.png)